rac-(2R,3R,4S)-2-(methoxymethyl)pyrrolidine-3,4-diol hydrochloride
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Overview
Description
rac-(2R,3R,4S)-2-(methoxymethyl)pyrrolidine-3,4-diol hydrochloride: is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R,4S)-2-(methoxymethyl)pyrrolidine-3,4-diol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and methoxymethyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are scaled up using large reactors with precise control over temperature, pressure, and reaction time.
Automated Processes: Automation is employed to ensure consistency and efficiency in the production process.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3R,4S)-2-(methoxymethyl)pyrrolidine-3,4-diol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
rac-(2R,3R,4S)-2-(methoxymethyl)pyrrolidine-3,4-diol hydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of rac-(2R,3R,4S)-2-(methoxymethyl)pyrrolidine-3,4-diol hydrochloride involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in the body.
Pathways Involved: It may modulate biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Other pyrrolidine derivatives with similar structures and properties.
Methoxymethyl Compounds: Compounds containing the methoxymethyl group.
Uniqueness
rac-(2R,3R,4S)-2-(methoxymethyl)pyrrolidine-3,4-diol hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2S,3S,4R)-2-(methoxymethyl)pyrrolidine-3,4-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c1-10-3-4-6(9)5(8)2-7-4;/h4-9H,2-3H2,1H3;1H/t4-,5+,6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLLOSKXQQRZHT-YAFCINRGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1C(C(CN1)O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1[C@@H]([C@@H](CN1)O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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